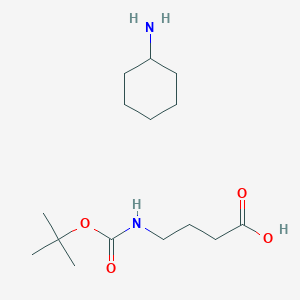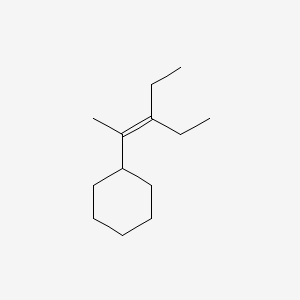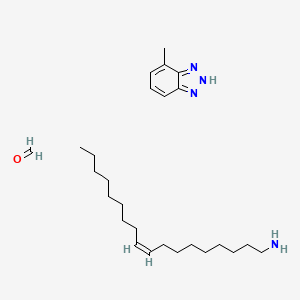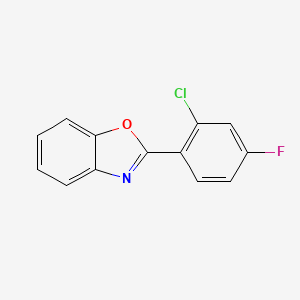![molecular formula C11H8BrNO2 B13782715 (4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-bromophenyl)methylene]-2-methyl-5(4H)-Oxazolone is a heterocyclic compound that belongs to the oxazolone family. Oxazolones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-bromophenyl)methylene]-2-methyl-5(4H)-Oxazolone typically involves the condensation of 3-bromobenzaldehyde with 2-methyl-4-oxazolone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
4-[(3-bromophenyl)methylene]-2-methyl-5(4H)-Oxazolone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Reduction Reactions: Amines or alcohols.
Oxidation Reactions: Carboxylic acids or ketones.
科学研究应用
4-[(3-bromophenyl)methylene]-2-methyl-5(4H)-Oxazolone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(3-bromophenyl)methylene]-2-methyl-5(4H)-Oxazolone involves its interaction with specific molecular targets. The bromophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through detailed biochemical studies .
相似化合物的比较
Similar Compounds
- 4-bromobenzophenone
- 4-[(3-bromophenyl)methylene]-2-methyl-5(4H)-isoxazolone
- N-[(1E)-(3-bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine
Uniqueness
4-[(3-bromophenyl)methylene]-2-methyl-5(4H)-Oxazolone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group can enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C11H8BrNO2 |
|---|---|
分子量 |
266.09 g/mol |
IUPAC 名称 |
(4Z)-4-[(3-bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8BrNO2/c1-7-13-10(11(14)15-7)6-8-3-2-4-9(12)5-8/h2-6H,1H3/b10-6- |
InChI 键 |
MAGMQYUAAQTOHK-POHAHGRESA-N |
手性 SMILES |
CC1=N/C(=C\C2=CC(=CC=C2)Br)/C(=O)O1 |
规范 SMILES |
CC1=NC(=CC2=CC(=CC=C2)Br)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)

![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)
![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)


![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)

